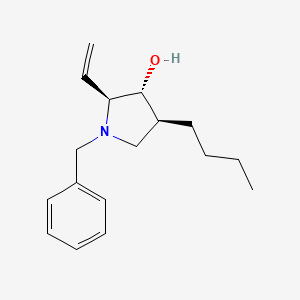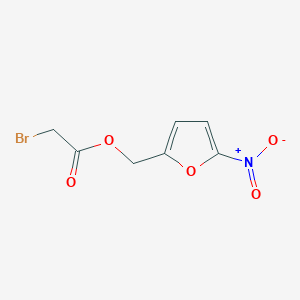![molecular formula C10H8N6O B12908434 5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one CAS No. 6295-27-8](/img/structure/B12908434.png)
5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,3-triazole with phenyl isocyanate, followed by cyclization to form the triazolopyrimidine ring . The reaction is usually carried out in a solvent such as ethanol or dichloromethane, with the addition of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its neuroprotective and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and neuroprotective actions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thiazolo[4,5-d]pyrimidine
Uniqueness
5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one is unique due to its specific triazolopyrimidine structure, which imparts distinct biological activities compared to other similar compounds. Its ability to act as an enzyme inhibitor and its potential neuroprotective and anti-inflammatory properties make it a compound of significant interest in medicinal chemistry .
Eigenschaften
CAS-Nummer |
6295-27-8 |
|---|---|
Molekularformel |
C10H8N6O |
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
5-amino-2-phenyl-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H8N6O/c11-10-12-8-7(9(17)13-10)14-16(15-8)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13,15,17) |
InChI-Schlüssel |
OIAXNBVLMBXWJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2N=C3C(=O)NC(=NC3=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)







![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)

![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)



